molecular formula C9H12BrClN2O2 B13052854 Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

Cat. No.: B13052854
M. Wt: 295.56 g/mol
InChI Key: KJPCYWHUJPOITI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 2-amino-5-bromopyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(5-chloropyridin-2-yl)acetate hydrochloride
  • Ethyl 2-amino-2-(5-fluoropyridin-2-yl)acetate hydrochloride
  • Ethyl 2-amino-2-(5-iodopyridin-2-yl)acetate hydrochloride

Uniqueness

Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological properties .

Properties

Molecular Formula

C9H12BrClN2O2

Molecular Weight

295.56 g/mol

IUPAC Name

ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H

InChI Key

KJPCYWHUJPOITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl

Origin of Product

United States

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